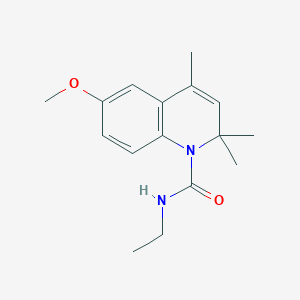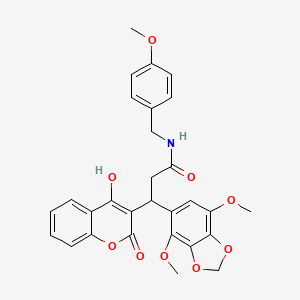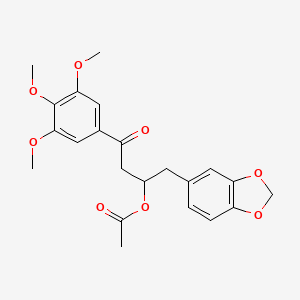![molecular formula C16H17ClN2O3S B11038267 N-(3-chloro-2-methylphenyl)-N'-{[(4-methylphenyl)sulfonyl]methyl}urea](/img/structure/B11038267.png)
N-(3-chloro-2-methylphenyl)-N'-{[(4-methylphenyl)sulfonyl]methyl}urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-2-methylphenyl)-N’-{[(4-methylphenyl)sulfonyl]methyl}urea is a chemical compound with a complex structure that includes both aromatic and sulfonyl groups
準備方法
The synthesis of N-(3-chloro-2-methylphenyl)-N’-{[(4-methylphenyl)sulfonyl]methyl}urea involves several steps. One of the methods includes the reaction of 3-chloro-2-methylaniline with 4-methylbenzenesulfonyl chloride to form an intermediate, which is then reacted with isocyanate to produce the final compound. The reaction conditions typically involve the use of polar solvents such as acetone or dioxane and may require the presence of catalysts to facilitate the reaction .
化学反応の分析
N-(3-chloro-2-methylphenyl)-N’-{[(4-methylphenyl)sulfonyl]methyl}urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include nitric acid for nitration, halogens for halogenation, and reducing agents like lithium aluminum hydride for reduction.
科学的研究の応用
N-(3-chloro-2-methylphenyl)-N’-{[(4-methylphenyl)sulfonyl]methyl}urea has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-(3-chloro-2-methylphenyl)-N’-{[(4-methylphenyl)sulfonyl]methyl}urea involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The aromatic rings may also interact with hydrophobic pockets in enzymes, affecting their activity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
N-(3-chloro-2-methylphenyl)-N’-{[(4-methylphenyl)sulfonyl]methyl}urea can be compared with other sulfonylurea compounds, such as:
1-Isopropyl-3-(4-m-toluidino-3-pyridyl)sulfonylurea: Known for its use as a diuretic.
N-(4-chlorophenyl)-N’-{[(4-methylphenyl)sulfonyl]methyl}urea: Similar structure but with different substituents on the aromatic ring. The uniqueness of N-(3-chloro-2-methylphenyl)-N’-{[(4-methylphenyl)sulfonyl]methyl}urea lies in its specific substituents, which can influence its reactivity and interactions with biological targets.
特性
分子式 |
C16H17ClN2O3S |
|---|---|
分子量 |
352.8 g/mol |
IUPAC名 |
1-(3-chloro-2-methylphenyl)-3-[(4-methylphenyl)sulfonylmethyl]urea |
InChI |
InChI=1S/C16H17ClN2O3S/c1-11-6-8-13(9-7-11)23(21,22)10-18-16(20)19-15-5-3-4-14(17)12(15)2/h3-9H,10H2,1-2H3,(H2,18,19,20) |
InChIキー |
QXTSZXLJJPEGEO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CNC(=O)NC2=C(C(=CC=C2)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-methoxyphenyl)-6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B11038186.png)
![6-Methyl-2-[(4-methylquinazolin-2-yl)amino]quinazolin-4-ol](/img/structure/B11038195.png)
![(2Z)-5-acetyl-4-methyl-2-[(3-methylphenyl)imino]-N-(4-methylquinazolin-2-yl)-1,3-thiazole-3(2H)-carboximidamide](/img/structure/B11038196.png)
![1-(6-methoxy-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl)-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethanone](/img/structure/B11038198.png)
![benzyl [3-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-oxopropyl]carbamate](/img/structure/B11038201.png)
![N-cycloheptyl-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B11038202.png)

![N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-oxopropyl]-4-methoxy-1H-indole-2-carboxamide](/img/structure/B11038214.png)
![N~1~-{4-[(1-Adamantylamino)sulfonyl]phenyl}-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide](/img/structure/B11038223.png)
![dimethyl 5-{[(1E)-4,4,6-trimethyl-2-oxo-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]amino}benzene-1,3-dicarboxylate](/img/structure/B11038225.png)
![7-(4-chlorophenyl)-2-[(4-methylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11038234.png)

![1-(4-Tert-butylphenyl)-7-fluoro-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11038247.png)

